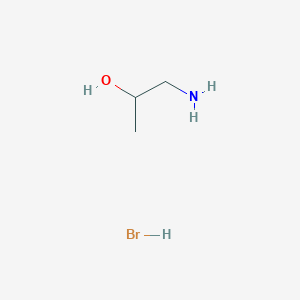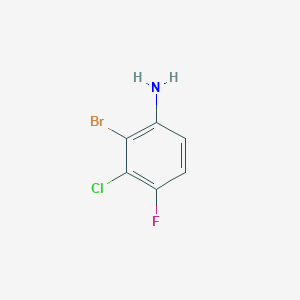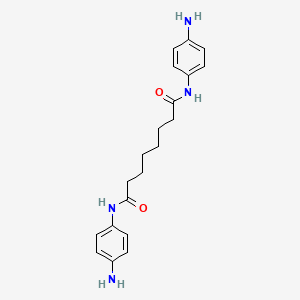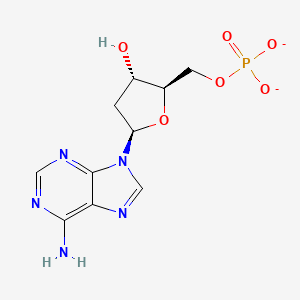
Deoxyadenosine-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxyadenosine-phosphate, also known as deoxyadenylic acid, is a nucleotide that plays a crucial role in the structure and function of DNA. It is one of the four building blocks of DNA, where it pairs with deoxythymidine to form the double helix structure. This compound is essential for various biological processes, including DNA replication and repair .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxyadenosine-phosphate can be synthesized through enzymatic and chemical methods. One common method involves the use of recombinant Escherichia coli strains overexpressing specific enzymes to produce deoxyadenosine from thymidine and adenine . Another method involves the chemical synthesis of deoxyadenosine monophosphate (dAMP) using tributylammonium salt and orthophosphoric acid as substrates, with dicyclohexylcarbodiimide (DCC) as the catalyst .
Industrial Production Methods: Industrial production of this compound often involves whole-cell catalysis using Saccharomyces cerevisiae. By optimizing reaction conditions such as substrate concentration, pH, and temperature, high yields of this compound can be achieved .
Chemical Reactions Analysis
Types of Reactions: Deoxyadenosine-phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form 8-oxo-deoxyadenosine, a marker of oxidative DNA damage .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products: The major products formed from these reactions include oxidized and reduced forms of this compound, which are often used as biomarkers in scientific research .
Scientific Research Applications
Deoxyadenosine-phosphate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nucleotides and nucleoside analogs.
Biology: It plays a vital role in DNA replication and repair, making it a key molecule in genetic studies.
Medicine: this compound analogs are used in the treatment of certain types of leukemia and other diseases.
Mechanism of Action
Deoxyadenosine-phosphate exerts its effects primarily through its incorporation into DNA. During DNA replication, it pairs with deoxythymidine to form the double helix structure. This process is facilitated by DNA polymerase enzymes . Additionally, this compound analogs can inhibit reverse transcriptase, making them effective in antiviral therapies .
Comparison with Similar Compounds
Deoxyadenosine: Similar to deoxyadenosine-phosphate but lacks the phosphate group.
Adenosine monophosphate (AMP): Contains an additional hydroxyl group on the ribose sugar, making it a component of RNA.
Deoxyguanosine-phosphate: Another nucleotide in DNA, pairs with deoxycytidine.
Uniqueness: this compound is unique due to its specific role in DNA structure and function. Its ability to form stable base pairs with deoxythymidine and its involvement in critical biological processes such as DNA replication and repair distinguish it from other nucleotides .
Properties
CAS No. |
5704-05-2 |
|---|---|
Molecular Formula |
C10H12N5O6P-2 |
Molecular Weight |
329.21 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O6P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/p-2/t5-,6+,7+/m0/s1 |
InChI Key |
KHWCHTKSEGGWEX-RRKCRQDMSA-L |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dipropylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B14130405.png)

![3-Nitro-4-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B14130431.png)
![1-isopropyl-5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14130433.png)
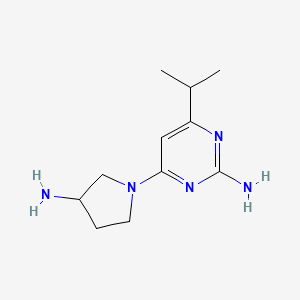
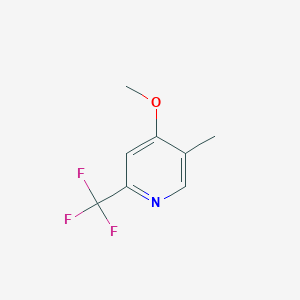

![2H-Cyclopenta[d][1,2]oxazolo[5,4-b]pyridine](/img/structure/B14130453.png)
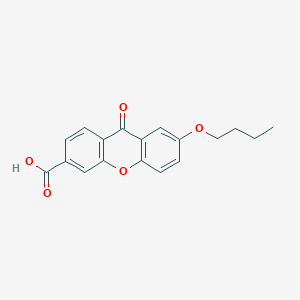
![1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane](/img/structure/B14130462.png)
